Methyl (S)-2-(3-oxocyclohexyl)acetate
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Overview
Description
Methyl (S)-2-(3-oxocyclohexyl)acetate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclohexanone and is characterized by the presence of a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (S)-2-(3-oxocyclohexyl)acetate can be synthesized through several methods. One common approach involves the esterification of (S)-2-(3-oxocyclohexyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-(3-oxocyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (S)-2-(3-oxocyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of Methyl (S)-2-(3-oxocyclohexyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The pathways involved may include enzymatic catalysis and receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-3-oxocyclohexyl)acetic acid
- (1S)-2,2,6-Trimethyl-5-oxocyclohexyl)acetic acid
- (3-Ethyl-1-adamantyl)acetic acid
Uniqueness
Methyl (S)-2-(3-oxocyclohexyl)acetate is unique due to its specific stereochemistry and the presence of both a cyclohexyl and an ester group
Properties
CAS No. |
108329-93-7 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 2-[(1S)-3-oxocyclohexyl]acetate |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
XLWYQNLUACCYOT-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1CCCC(=O)C1 |
Canonical SMILES |
COC(=O)CC1CCCC(=O)C1 |
Origin of Product |
United States |
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